molecular formula C7H8N4O2S B3134629 N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide CAS No. 400081-70-1

N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide

Cat. No.: B3134629
CAS No.: 400081-70-1
M. Wt: 212.23 g/mol
InChI Key: ZQDHZPOZRBVFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. It is known for its applications in various therapeutic areas, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods for synthesizing N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is efficient, demonstrating good functional group tolerance and yielding the target compound in good-to-excellent yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial applications. The method’s eco-friendly nature and efficiency make it a promising candidate for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with different properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2). Environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) are also employed . Reduction reactions often use hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and an inhibitor for enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these targets, leading to therapeutic effects in various diseases .

Properties

IUPAC Name

N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c1-14(12,13)10-6-3-2-4-11-7(6)8-5-9-11/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDHZPOZRBVFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CN2C1=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide
Reactant of Route 5
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide
Reactant of Route 6
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.